
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide, also known as MPP, is a synthetic compound that belongs to the class of enamide derivatives. MPP has been extensively studied for its potential therapeutic applications in the field of neuroscience. In
Wirkmechanismus
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators in the brain. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a key role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines in the brain, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide can also increase the levels of antioxidants, such as glutathione, which protect cells against oxidative damage. In addition, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been found to increase the levels of the neurotransmitter GABA, which has a calming effect on the brain.
Vorteile Und Einschränkungen Für Laborexperimente
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is also stable under normal laboratory conditions and can be stored for long periods of time. However, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experimental settings. In addition, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has not been extensively studied in vivo, and more research is needed to fully understand its effects on the brain.
Zukünftige Richtungen
There are several future directions for research on (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide. One area of interest is the potential use of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been shown to have neuroprotective effects, and it may be able to prevent or slow the progression of these diseases. Another area of interest is the development of new synthetic derivatives of (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide with improved pharmacological properties. These derivatives could be used to target specific signaling pathways in the brain and could have potential therapeutic applications in a variety of neurological disorders.
Conclusion:
In conclusion, (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide is a synthetic compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. It possesses neuroprotective, anticonvulsant, and analgesic properties, and has been shown to modulate various signaling pathways in the brain. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has several advantages for lab experiments, but also has some limitations. Future research on (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide could lead to the development of new treatments for neurodegenerative diseases and other neurological disorders.
Synthesemethoden
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide can be synthesized through a two-step process involving the condensation of 4-methylbenzaldehyde and 4-propoxybenzaldehyde with propionyl chloride, followed by cyclization with triethylamine in the presence of acetic anhydride. This method yields pure (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide with high yield and purity.
Wissenschaftliche Forschungsanwendungen
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to possess neuroprotective properties and can prevent neuronal damage caused by oxidative stress and inflammation. (2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide has also been found to have anticonvulsant and analgesic effects, making it a potential candidate for the treatment of epilepsy and chronic pain.
Eigenschaften
IUPAC Name |
(E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-3-14-22-18-11-6-16(7-12-18)8-13-19(21)20-17-9-4-15(2)5-10-17/h4-13H,3,14H2,1-2H3,(H,20,21)/b13-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXLNENCXNQGLT-MDWZMJQESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-methylphenyl)-3-(4-propoxyphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-Acetyl-5-(2-methylphenyl)-2-pyrazoline-3-yl]phenol](/img/structure/B2412394.png)
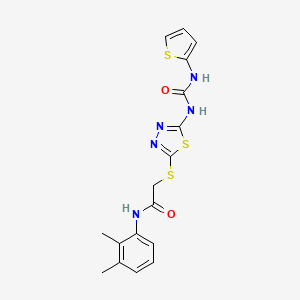
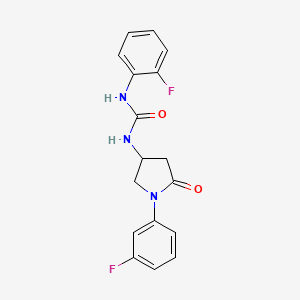
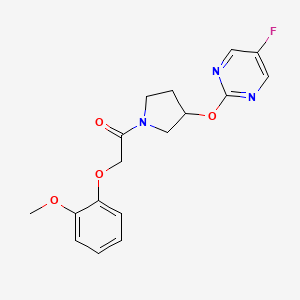

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1-naphthamide](/img/structure/B2412402.png)
![4-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]oxan-4-amine](/img/structure/B2412408.png)
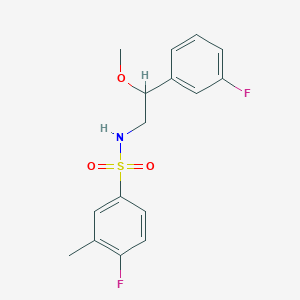
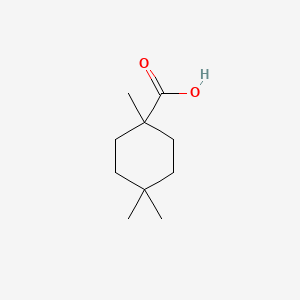
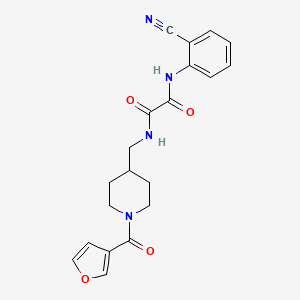
![3-allyl-8-(3,4-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2412412.png)
![4-[(E)-(cycloheptylimino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol](/img/structure/B2412414.png)
